1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

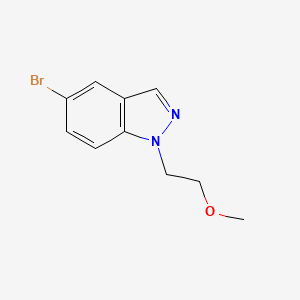

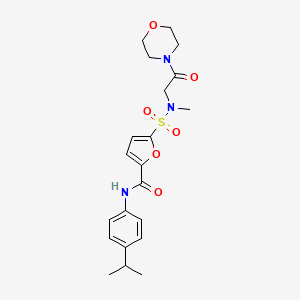

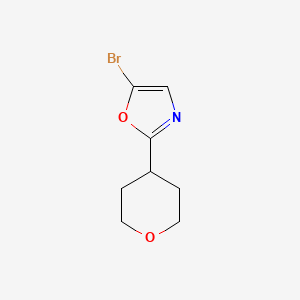

“1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The IUPAC name for this compound is 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.2 .科学的研究の応用

Synthesis and Chemical Reactions

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is involved in various synthesis and chemical reaction studies, contributing to the advancement of organic chemistry. Notably, research has explored the synthesis of pyrazole derivatives through reactions involving cyclic oxalyl compounds and hydrazines or hydrazones. These studies have led to the development of diverse pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the transformation of pyrazole-3-carboxylic acid derivatives into ester, amide, nitrile, and anilino-pyrazole acid derivatives showcases the versatility of pyrazole compounds in chemical synthesis. The ability to produce pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives through cyclocondensation reactions further highlights the compound's utility in generating structurally complex molecules (A. Şener et al., 2002).

Material Science and Electrochemistry

In material science and electrochemistry, pyrazolecarboxylic acid derivatives have been investigated for their potential in creating novel materials. Specifically, research into electrochemiluminescence (ECL) has highlighted the possibility of utilizing these compounds in the development of new luminescent materials. Transition metal complexes with pyrazolecarboxylic acid ligands have demonstrated intense electrochemiluminescence, indicating their potential use in sensing, imaging, and lighting applications (C. Feng et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives have been extensively researched. For example, compounds synthesized from nitrile imines and the enolic form of ethyl acetoacetate exhibited significant antimicrobial and antioxidant activities. These activities were evaluated through various assays, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays, demonstrating the compound's potential in pharmacological applications (K. Umesha et al., 2009).

Energetic Materials

Furthermore, pyrazole derivatives have been investigated for their application in energetic materials. A study focused on the synthesis of novel energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid revealed these compounds' low sensitivity to impact and friction alongside acceptable detonation properties. The high thermal stability of these compounds, with decomposition temperatures exceeding 300°C, underscores their potential in designing safer and more stable energetic materials for industrial and military applications (Yue Zheng et al., 2020).

特性

IUPAC Name |

1-cyclopentyl-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOXBLQNFXWHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)

![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2585704.png)